molecular formula C9H11NO3 B2434584 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid CAS No. 71644-06-9

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid

Cat. No.: B2434584
CAS No.: 71644-06-9
M. Wt: 181.191
InChI Key: RHVYHTBCDXXALJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid typically involves the reaction of pyridinone derivatives with butanoic acid or its derivatives under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with butanoic acid in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the oxo and carboxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid is unique due to its specific pyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-oxopyridin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVYHTBCDXXALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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